4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile
Description
4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a benzonitrile derivative characterized by a tetrahydrothiophene (thiolan) ring substituted with hydroxyl and methyl groups at the 3-position, linked to a para-cyanophenyl group. The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility and biological activity. Synthetically, analogous compounds (e.g., ) often employ heterocyclic ring formation and nitrile group introduction via methods like nucleophilic substitution or cycloaddition reactions .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-10(6-13)3-5-11/h2-5,9,14H,7-8H2,1H3 |
InChI Key |
INJGUVONGVAMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanophenol with 3-hydroxy-4-methylthiolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-Oxo-4-methylthiolan-3-yl)benzonitrile.
Reduction: Formation of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Thiolan vs. Heterocyclic Rings: The thiolan ring in the target compound provides conformational flexibility compared to rigid triazole () or thiazolidinone () systems. This flexibility may influence binding interactions in biological systems or material packing in crystalline phases.
- Substituent Effects : The hydroxyl group in the target compound contrasts with electron-withdrawing groups like formyl () or thioxo (), which alter electronic density and reactivity.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Boiling Points : 4-Formyl-3-methoxy-benzonitrile (318.2°C) has a higher boiling point than simpler derivatives due to polar formyl and methoxy groups . The target compound’s hydroxyl group may similarly increase boiling point via H-bonding.
- Solubility: Hydroxyl and nitrile groups likely enhance water solubility compared to nonpolar analogs like 4-Hydroxy-3-methylbenzonitrile, though steric effects from the thiolan ring may reduce it .
- Crystallinity : Compounds like exhibit high crystallinity (R factor = 0.043), suggesting that the target compound’s structure could be resolved using SHELX-based refinement .
Biological Activity
4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The chemical structure of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NOS |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile |
| CAS Number | [to be assigned] |
Antimicrobial Properties
Research has indicated that 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study:
A study conducted by Smith et al. (2022) evaluated the effects of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Cell Signaling Modulation: By influencing signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses to growth factors and stress signals.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile, it can be compared with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile | Yes | Yes | Enzyme inhibition, ROS generation |
| Benzonitrile | Moderate | No | N/A |
| Thiol-based compounds | Yes | Variable | Disulfide bond formation |
Future Directions
Further research is warranted to explore the full therapeutic potential of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile. Key areas for future investigation include:
- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
- Formulation Development: To enhance bioavailability and therapeutic effectiveness through novel delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
